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Compound of Interest

Compound Name: 2-methyl-1,2-thiazol-3-one;hydrate

Cat. No.: B2701795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-

methyl-1,2-thiazol-3-one, a compound of significant interest in various industrial and

pharmaceutical applications. This document outlines the key spectroscopic techniques used to

elucidate its structure and purity, presents typical data in a structured format, and offers

detailed experimental protocols for each method.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-methyl-1,2-thiazol-3-one. These values are representative and may vary slightly

based on experimental conditions.

Table 1: ¹H NMR Spectral Data

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

N-CH₃ ~3.0 - 3.5 Singlet N/A

H4 (vinyl) ~6.0 - 6.5 Doublet ~5.0

H5 (vinyl) ~7.0 - 7.5 Doublet ~5.0
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Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃.

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)

N-CH₃ ~35 - 40

C4 (vinyl) ~115 - 120

C5 (vinyl) ~130 - 135

C3 (C=O) ~165 - 170

Note: The carbonyl carbon (C3) is the most deshielded, appearing furthest downfield.

Table 3: Mass Spectrometry Data

Technique Parameter Value (m/z) Interpretation

Electron Ionization

(EI)
Molecular Ion (M⁺) 115

Molecular weight of

C₄H₅NOS

Electrospray (ESI-

MS/MS)
Precursor Ion [M+H]⁺ 116 Protonated molecule

Fragment Ion 101 Loss of CH₃

Fragment Ion 88 Loss of CO

Fragment Ion 70 Loss of H₂S + CO

Note: Fragmentation patterns can vary depending on the ionization energy and the mass

spectrometer used.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
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Spectroscopy Parameter Value Assignment

IR
Carbonyl (C=O)

Stretch
~1650 - 1680 cm⁻¹ Strong absorption

IR (Hydrate) O-H Stretch ~3200 - 3600 cm⁻¹ Broad absorption

UV-Vis λmax (in Ethanol) ~275 nm π → π* transition

UV-Vis
λmax (in Diethyl

Ether)
~281 nm π → π* transition

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of 2-methyl-1,2-thiazol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Weigh approximately 10-20 mg of 2-methyl-1,2-thiazol-3-one into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Ensure the solvent is of high purity to avoid extraneous signals.

Thoroughly dissolve the sample by gentle vortexing or sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-

TOF) or Orbitrap instrument, coupled to an appropriate ionization source (EI or ESI).

Sample Preparation (for ESI-MS):

Prepare a stock solution of 2-methyl-1,2-thiazol-3-one in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The

final solution may be acidified with a small amount of formic acid (0.1%) to promote

protonation.

ESI-MS/MS Analysis:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

Drying Gas Temperature: 300-350 °C.

Mass Range: m/z 50-500.

Collision Energy (for MS/MS): Ramped to observe fragmentation of the precursor ion (m/z

116).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺) in the full scan MS spectrum.

Analyze the MS/MS spectrum to identify the major fragment ions.

Propose fragmentation pathways consistent with the observed neutral losses.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-methyl-1,2-thiazol-3-one sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands for the functional groups present, particularly the

carbonyl (C=O) stretch. For the hydrate form, look for the broad O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation:

Prepare a stock solution of 2-methyl-1,2-thiazol-3-one in a UV-transparent solvent (e.g.,

ethanol, methanol, or diethyl ether) of known concentration.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for absorbance measurement (typically an absorbance value between 0.1 and 1.0).

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

Wavelength Range: 200-400 nm.

Blank: Use the pure solvent as a blank to zero the instrument.

Scan Speed: Medium.

Data Analysis:

Record the absorbance spectrum of the sample solution.

Identify the wavelength of maximum absorbance (λmax).

Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-methyl-1,2-thiazol-3-one.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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